molecular formula C18H26N6O4 B2969857 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea CAS No. 921151-08-8

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea

Cat. No.: B2969857
CAS No.: 921151-08-8
M. Wt: 390.444
InChI Key: MJZIRAMULRFTTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a urea-based small molecule featuring a tetrazole ring substituted with a cyclohexyl group and a 3,4,5-trimethoxyphenyl moiety.

Properties

IUPAC Name

1-[(1-cyclohexyltetrazol-5-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N6O4/c1-26-14-9-12(10-15(27-2)17(14)28-3)20-18(25)19-11-16-21-22-23-24(16)13-7-5-4-6-8-13/h9-10,13H,4-8,11H2,1-3H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZIRAMULRFTTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2=NN=NN2C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic compound that belongs to the family of urea derivatives. Its unique structural features, particularly the incorporation of a tetrazole ring and a trimethoxyphenyl group, suggest potential biological activities that warrant investigation. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H34N6O3C_{22}H_{34}N_{6}O_{3} with a molecular weight of approximately 430.54 g/mol. The compound features a tetrazole ring known for its pharmacological versatility and a trimethoxyphenyl moiety that enhances lipophilicity and receptor interaction.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Receptor Modulation : The tetrazole moiety can form hydrogen bonds and hydrophobic interactions with receptors, potentially modulating their activity.
  • Enzyme Inhibition : The urea backbone may inhibit enzymes by mimicking substrate interactions, affecting pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

Research indicates that compounds with similar structural features exhibit diverse biological activities:

Activity Type Description
Anticancer Compounds with tetrazole rings have shown promise in inhibiting tumor growth.
Anti-inflammatory Potential modulation of inflammatory pathways through receptor interaction.
Antimicrobial Some derivatives exhibit activity against various pathogens.

Anticancer Activity

A study on related tetrazole derivatives revealed significant anticancer properties against various cancer cell lines. For instance, modifications in the tetrazole structure enhanced binding affinity to tubulin, leading to cell cycle arrest in the G2/M phase . This suggests that this compound may exhibit similar effects.

Inhibition Studies

In vitro assays demonstrated that compounds similar to this urea derivative could inhibit specific enzymes involved in cancer progression. For example, docking simulations indicated favorable binding poses in the colchicine binding site of tubulin . Such findings highlight the potential for this compound as a lead in drug development targeting cancer.

Immunomodulatory Effects

Research has also indicated that tetrazole-containing compounds can modulate immune responses. A derivative showed the ability to enhance the activity of immune cells in the presence of PD-1/PD-L1 interactions, suggesting potential applications in immunotherapy .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of urea-tetrazole hybrids. Below is a comparative analysis with structurally similar derivatives (Table 1).

Table 1: Comparison of Key Structural and Molecular Features

Compound Name Substituents on Tetrazole Substituents on Urea Phenyl Molecular Formula Molecular Weight Key Features/Activity
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea (Target Compound) Cyclohexyl 3,4,5-Trimethoxy C₁₉H₂₆N₆O₄* ~398.4 High lipophilicity; potential microtubule targeting
1-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea 3-Fluorophenyl 3,4,5-Trimethoxy C₁₈H₁₉FN₆O₄ 402.4 Enhanced electronic effects from fluorine; unconfirmed activity
1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(2-fluorophenyl)urea Cyclohexyl 2-Fluoro C₁₅H₁₉FN₆O 318.35 Reduced steric bulk; lower molecular weight
1-(3-chlorophenyl)-3-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)urea Cyclohexyl 3-Chloro C₁₅H₁₉ClN₆O 334.80 Halogen substituent for potential halogen bonding
N-(3-(((1-(2-morpholinoethyl)-1H-tetrazol-5-yl)(3,4,5-trimethoxyphenyl)methyl)amino)propyl) acrylamide 2-Morpholinoethyl 3,4,5-Trimethoxy + acrylamide C₂₇H₃₈N₈O₅ 578.6 Covalent binding potential via acrylamide; kinase inhibition

*Estimated based on structural analogs.

Key Structural and Functional Insights

However, it may also reduce solubility, necessitating formulation optimization.

Trimethoxyphenyl Moiety :

  • The 3,4,5-trimethoxyphenyl group is a hallmark of antimitotic agents (e.g., combretastatin analogs) and kinase inhibitors. Its presence in the target compound suggests possible microtubule destabilization or kinase modulation, as seen in pyrazoline derivatives with similar substituents .

Tetrazole-Urea Hybridization :

  • Urea bridges are common in kinase inhibitors (e.g., sorafenib), providing hydrogen-bonding sites for target engagement. The tetrazole ring, stable under physiological conditions, may replace carboxylic acids to avoid ionization-related bioavailability issues .

Q & A

Q. Q1. What are the standard synthetic routes for preparing 1-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea?

Methodological Answer: The compound can be synthesized via urea coupling reactions between amines and azides or heterocyclic precursors. For example:

  • Route A : React 1-cyclohexyl-1H-tetrazole-5-methanamine with 3,4,5-trimethoxyphenyl isocyanate under anhydrous conditions (e.g., toluene or CHCl₃) at reflux (60–80°C for 1–2 hours). Purify via crystallization from EtOH–AcOH (2:1) .
  • Route B : Use a copper-catalyzed one-pot process to link tetrazole and urea moieties. Optimize with CuI (5 mol%), DMEDA (0.2 equiv), and K₂CO₃ in dioxane at 80–100°C .

Advanced Synthesis

Q. Q2. How can conflicting yields or purity arise during synthesis, and how should they be addressed?

Methodological Answer: Discrepancies often stem from solvent choice , reflux duration , or catalyst activity . For instance:

  • Low yield : Replace toluene with CHCl₃ to enhance solubility of aromatic intermediates .
  • Impurities : Use NaBH₄ reduction (, Method 5) to reduce byproducts. Monitor via TLC and optimize column chromatography (e.g., silica gel, hexane/EtOAc gradient).
  • Catalyst deactivation : Pre-dry solvents (e.g., anhydrous dioxane) and use inert gas (argon) to stabilize CuI .

Structural Characterization

Q. Q3. Which spectroscopic techniques are critical for confirming the structure of this urea derivative?

Methodological Answer:

  • 1H/13C NMR : Identify urea NH protons (δ 9.5–10.5 ppm), tetrazole CH₂ (δ 4.6–5.0 ppm), and trimethoxyphenyl OCH₃ (δ 3.6–3.9 ppm). Compare with reference spectra of analogous triazole-urea hybrids .
  • HRMS : Confirm molecular ion [M+H]+ with <2 ppm error. For C₂₂H₃₁N₇O₄, expected m/z ≈ 482.2412 .
  • IR : Detect urea C=O stretch (~1650 cm⁻¹) and tetrazole ring vibrations (~1450 cm⁻¹) .

Biological Activity Evaluation

Q. Q4. What experimental designs are recommended for assessing hypoglycemic activity in this compound?

Methodological Answer:

  • In vitro : Use GLUT4 translocation assays in 3T3-L1 adipocytes. Dose range: 1–100 µM, with metformin as a positive control. Measure glucose uptake via 2-NBDG fluorescence .
  • In vivo : Apply a randomized block design () with diabetic murine models. Administer 10–50 mg/kg orally for 4 weeks. Monitor fasting glucose weekly and perform ANOVA for dose-response analysis .

Mechanistic Studies

Q. Q5. How can structure-activity relationships (SAR) be explored for the trimethoxyphenyl and tetrazole motifs?

Methodological Answer:

  • Trimethoxyphenyl : Synthesize analogs with mono-/dimethoxy substitutions. Test antiproliferative activity in cancer cell lines (e.g., MCF-7) to evaluate the role of methoxy groups in tubulin binding .
  • Tetrazole : Replace with triazole or carboxylate groups. Compare solubility (logP) and bioavailability using shake-flask assays .

Data Contradictions

Q. Q6. How to resolve discrepancies in biological activity between in vitro and in vivo studies?

Methodological Answer:

  • Pharmacokinetics : Measure plasma concentration via LC-MS to assess bioavailability. Low in vivo efficacy may require prodrug strategies (e.g., esterification of methoxy groups) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation. Adjust dosing intervals or co-administer CYP inhibitors .

Analytical Optimization

Q. Q7. What HPLC conditions are optimal for purity analysis of this compound?

Methodological Answer:

  • Column : C18 (4.6 × 150 mm, 5 µm).
  • Mobile phase : Gradient from 40% acetonitrile/60% H₂O (0.1% TFA) to 90% acetonitrile over 20 min.
  • Detection : UV at 254 nm. Retention time ~12–14 min .

Stability Studies

Q. Q8. How to evaluate hydrolytic stability of the urea linkage under physiological conditions?

Methodological Answer:

  • Buffer solutions : Incubate at 37°C in PBS (pH 7.4) and simulated gastric fluid (pH 1.2). Sample at 0, 6, 12, 24, 48 hours.
  • Analysis : Monitor degradation via HPLC. Urea bonds typically show <10% hydrolysis at pH 7.4 after 48 hours .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.